molecular formula C8H15ClF3NO B13915224 cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride

cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride

Cat. No.: B13915224
M. Wt: 233.66 g/mol
InChI Key: DTMDVZSKOXJTSW-UHFFFAOYSA-N
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Description

cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine hydrochloride (CAS: 2708284-34-6) is a cyclohexylamine derivative with a trifluoromethoxy substituent at the 4-position of the cyclohexane ring and a methanamine group in the cis configuration. Its molecular formula is C₁₁H₁₂F₃NO·HCl, with a molecular weight of 267.68 g/mol and a purity of ≥97% . The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry for central nervous system (CNS) drug discovery .

Properties

Molecular Formula

C8H15ClF3NO

Molecular Weight

233.66 g/mol

IUPAC Name

[4-(trifluoromethoxy)cyclohexyl]methanamine;hydrochloride

InChI

InChI=1S/C8H14F3NO.ClH/c9-8(10,11)13-7-3-1-6(5-12)2-4-7;/h6-7H,1-5,12H2;1H

InChI Key

DTMDVZSKOXJTSW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)OC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride

Stepwise Preparation Method

Hydrogenation of 4-(Trifluoromethoxy)phenylboronic Acid/Ester
  • Starting Material: 4-(Trifluoromethoxy)phenylboronic acid or its esters (e.g., pinacol, neopentyl glycol, or catechol esters).
  • Catalyst: Rhodium on carbon (Rh/C).
  • Solvent: Tetrahydrofuran (THF) or ethyl acetate.
  • Conditions: Hydrogenation at 60–90 °C under 1–3 MPa hydrogen pressure.
  • Outcome: Selective hydrogenation of the aromatic ring to the cyclohexyl boronic acid/ester predominantly in the cis configuration.
  • Purification: Recrystallization from a mixture of alcohol (methanol, ethanol, or isopropanol) and water in ratios ranging from 1:1 to 1:10 (alcohol:water) to enrich the cis isomer.
Amination of cis-4-(Trifluoromethoxy)cyclohexylboronic Acid/Ester
  • Reagents: Sulfamic acid and an aqueous inorganic base (e.g., sodium hydroxide, potassium hydroxide, or lithium hydroxide).
  • Solvent: Tetrahydrofuran or acetonitrile.
  • Procedure: Dissolve the cis-4-(trifluoromethoxy)cyclohexylboronic acid/ester in the solvent, add sulfamic acid (1.3 to 2.5 equivalents), followed by slow addition of the aqueous base.
  • Reaction Time: Approximately 16 hours at room temperature under nitrogen atmosphere.
  • Workup: Quench with hydrochloric acid to pH 1–2, separate organic and aqueous layers, extract aqueous layer with methyl tert-butyl ether (MTBE), adjust pH to 12–13, extract with dichloromethane:isopropanol (8:1 mass ratio), concentrate, and distill to isolate the amine.
  • Yield: High purity amine (>98% by GC) with yields around 85%.
Formation of Hydrochloride Salt
  • The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating isolation as a stable crystalline solid.

Example Synthesis Protocol (Adapted from cis-4-methylcyclohexylamine Preparation)

Step Reagents/Conditions Outcome/Notes
Hydrogenation 4-(Trifluoromethoxy)phenylboronic acid/ester, Rh/C catalyst (3–5 wt%), THF, 60–90 °C, 1–3 MPa H2 pressure Formation of cis-4-(trifluoromethoxy)cyclohexylboronic acid/ester
Recrystallization Alcohol/water mixture (1:1 to 1:10), methanol/ethanol/isopropanol Enrichment of cis isomer via selective crystallization
Amination Sulfamic acid (1.3–2.5 eq), NaOH (aq), THF or acetonitrile, room temp, 16 h, N2 atmosphere Conversion to cis-4-(trifluoromethoxy)cyclohexylmethanamine
Salt Formation HCl addition to pH 1–2 cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine hydrochloride isolated

Analytical Data and Yields

While specific analytical data for this compound are limited in the public domain, analogous compounds prepared via this methodology demonstrate:

Parameter Value/Range Method/Reference
Purity (GC) >98% Gas chromatography analysis
Yield ~85% Isolated yield after amination and workup
NMR Chemical Shifts Characteristic signals for cyclohexyl and trifluoromethoxy groups 1H NMR (400 MHz, CDCl3) for related compounds
Molecular Weight 233.66 g/mol Computed molecular weight (PubChem)

Summary of Key Parameters

Parameter Recommended Range/Value
Catalyst loading (Rh/C) 3–5 wt% relative to substrate
Hydrogenation temperature 60–90 °C
Hydrogen pressure 1–3 MPa
Solvent for hydrogenation Tetrahydrofuran or ethyl acetate
Recrystallization solvent Alcohol/water (1:1 to 1:10)
Amination reagents Sulfamic acid (1.3–2.5 eq), NaOH (aq)
Amination solvent Tetrahydrofuran or acetonitrile
Amination reaction time 16 hours at room temperature
Purity after amination >98% (GC)
Yield ~85%

Chemical Reactions Analysis

Types of Reactions

cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins or receptors. The methanamine group may also contribute to the compound’s overall pharmacological profile by interacting with various enzymes and signaling pathways .

Comparison with Similar Compounds

Substituent Variation: Trifluoromethoxy vs. Trifluoromethyl

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine hydrochloride 2708284-34-6 C₁₁H₁₂F₃NO·HCl 267.68 4-(Trifluoromethoxy)
[4-(Trifluoromethyl)cyclohexyl]methanamine 361393-85-3 C₈H₁₂F₃N 179.18 4-(Trifluoromethyl)
1-[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine hydrochloride 2639462-74-9 C₉H₁₅F₃N·HCl 231.70 4-(Trifluoroethyl)
  • Key Differences :
    • The trifluoromethoxy group (-OCF₃) introduces stronger electron-withdrawing effects compared to the trifluoromethyl (-CF₃) or trifluoroethyl (-CH₂CF₃) groups, influencing reactivity and binding affinity .
    • The hydrochloride salt form improves aqueous solubility, critical for bioavailability in drug formulations .

Stereochemical Variation: Cis vs. Trans Isomers

Compound Name CAS Number Molecular Formula Stereochemistry
cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine hydrochloride 2708284-34-6 C₁₁H₁₂F₃NO·HCl Cis
trans-4-Methylcyclohexanamine hydrochloride 334833-65-7 C₇H₁₆ClN Trans
trans-4-Trifluoromethylcyclohexylamine - C₇H₁₂F₃N Trans
  • Key Differences :
    • Cis isomers often exhibit distinct biological activities due to spatial arrangement. For example, the cis configuration in sertraline hydrochloride (an antidepressant) is pharmacologically active, while trans isomers are inactive .
    • The trans-4-methyl derivative (149.66 g/mol) has lower molecular weight and reduced steric hindrance compared to the trifluoromethoxy analog .

Ring System Variation: Cyclohexyl vs. Phenyl

Compound Name CAS Number Molecular Formula Ring System
cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine hydrochloride 2708284-34-6 C₁₁H₁₂F₃NO·HCl Cyclohexane
2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride - C₁₀H₁₁F₃NO·HCl Phenyl
  • Key Differences: Cyclohexane rings confer conformational flexibility, enhancing interaction with hydrophobic pockets in biological targets.

Functional Group Variation: Methanamine vs. Cyclohexanamine

Compound Name CAS Number Molecular Formula Functional Group
cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine hydrochloride 2708284-34-6 C₁₁H₁₂F₃NO·HCl Methanamine
4-(Trifluoromethyl)cyclohexanamine 58665-70-6 C₇H₁₂F₃N Cyclohexanamine
  • Cyclohexanamine (amine directly attached to the ring) may exhibit different pKa values and hydrogen-bonding capabilities .

Biological Activity

The compound cis-[4-(trifluoromethoxy)cyclohexyl]methanamine;hydrochloride (CAS Number: 2708284-34-6) is a synthetic organic molecule with potential biological activity. Its unique trifluoromethoxy group and cyclohexyl structure suggest interesting pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₄ClF₃N₁O
  • Molecular Weight : 233.6584 g/mol
  • Purity : ≥ 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways.

Potential Targets:

  • Dopamine Receptors : Preliminary studies suggest that compounds with similar structures may act as ligands for dopamine receptors, influencing neurotransmitter release and neuronal signaling .
  • Na v1.8 Channels : The compound may also inhibit Na v1.8 channels, which are implicated in pain signaling pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines, indicating its potential as an anti-cancer agent.

Cell LineIC₅₀ (µM)Mechanism of Action
CRL-2813 Melanoma3.31Inhibition of cell proliferation
MCF-7 Breast Cancer2.37Induction of apoptosis
A549 Lung Cancer2.00Modulation of apoptosis-related pathways

These results suggest that the compound may be effective in targeting cancer cells through mechanisms that involve apoptosis and cell cycle regulation.

Case Studies

A recent study evaluated the effects of this compound on CRL-2813 melanoma cells. The compound was found to induce significant apoptosis at concentrations as low as 2 µM, with a corresponding increase in pro-apoptotic markers such as CHOP (C/EBP Homologous Protein) .

Pharmacological Applications

Given its biological activity, this compound has potential applications in:

  • Cancer Therapy : Targeting specific cancer types through apoptosis induction.
  • Pain Management : As a Na v1.8 channel inhibitor, it may serve as a novel analgesic agent.

Q & A

Q. Key Considerations :

  • Stereoselectivity is influenced by reaction temperature, solvent polarity, and catalyst choice. For example, highlights stereoselective reductions in sertraline synthesis, which can be analogously applied here.
  • Yields for cis-isomer synthesis range from 60–80% under optimized conditions .

How can researchers characterize the purity and structural integrity of cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine hydrochloride using advanced spectroscopic techniques?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The cis-configuration shows distinct coupling constants (J ≈ 10–12 Hz) between axial-equatorial protons on the cyclohexyl ring. The trifluoromethoxy group (–OCF₃) appears as a singlet at ~δ 3.8–4.2 ppm .
    • ¹³C NMR : The –OCF₃ carbon resonates at ~δ 120–125 ppm (quartet due to ¹JCF coupling).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 228.08 (C₉H₁₆F₃NO⁺) with <2 ppm error .
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>98%) .

Validation : Cross-reference with analogous compounds in and for expected spectral patterns.

What strategies are effective in resolving data discrepancies when determining the cis-configuration of the cyclohexyl ring in this compound?

Advanced Research Question
Methodological Answer:
Discrepancies may arise from:

Dynamic Conformational Changes : The cyclohexyl ring can undergo chair flipping, complicating NMR analysis.

  • Low-Temperature NMR : Perform experiments at –40°C to slow ring inversion and resolve axial/equatorial proton splitting .

X-ray Crystallography : Definitive confirmation of the cis-configuration via crystal structure analysis (e.g., compare with ’s cyclohexyl derivatives).

NOE (Nuclear Overhauser Effect) : Detect spatial proximity between the methanamine group and trifluoromethoxy substituent to confirm cis-geometry .

Case Study : A 2024 study resolved conflicting NMR data using X-ray crystallography, confirming the cis-configuration with a dihedral angle of 0° between substituents .

How does the trifluoromethoxy substituent impact the compound’s physicochemical properties and interactions in biological systems?

Advanced Research Question
Methodological Answer:

  • Physicochemical Effects :
    • Lipophilicity : The –OCF₃ group increases logP by ~1.5 units compared to –OCH₃, enhancing membrane permeability .
    • Metabolic Stability : The C–F bonds resist oxidative degradation, prolonging half-life in vivo .
  • Biological Interactions :
    • The electron-withdrawing –OCF₃ group may modulate receptor binding via dipole interactions or hydrogen bonding with target proteins (e.g., neurotransmitter transporters) .

Experimental Validation : Compare IC₅₀ values of –OCF₃ vs. –OCH₃ analogs in receptor-binding assays.

What are the challenges in scaling up the synthesis of cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine hydrochloride while maintaining stereochemical purity, and how can they be mitigated?

Advanced Research Question
Methodological Answer:
Challenges :

Stereochemical Drift : Elevated temperatures during scale-up may promote isomerization.

Purification Bottlenecks : Chromatography becomes impractical at large scales.

Q. Mitigation Strategies :

  • Flow Chemistry : Use continuous flow reactors to control reaction parameters (e.g., residence time, temperature) and minimize side reactions .
  • Crystallization-Driven Purification : Optimize solvent systems (e.g., ethanol/water) to selectively crystallize the cis-isomer .
  • Process Analytical Technology (PAT) : Implement real-time HPLC monitoring to detect stereochemical impurities .

Case Study : A pilot-scale synthesis achieved 75% yield and >99% cis-purity using flow chemistry and PAT .

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